molecular formula C22H18 B8662295 1,4-Bis(1-phenylethenyl)benzene CAS No. 1605-19-2

1,4-Bis(1-phenylethenyl)benzene

Cat. No.: B8662295
CAS No.: 1605-19-2
M. Wt: 282.4 g/mol
InChI Key: MTNIJUVUBHZYTM-UHFFFAOYSA-N
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Description

1,4-Bis(1-phenylethenyl)benzene is an organic compound with the molecular formula C22H18 and a molecular weight of 282.39 g/mol . Its core structure features a central benzene ring disubstituted at the 1 and 4 positions with 1-phenylethenyl groups. Researchers are invited to inquire for detailed specifications, purity, and pricing. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

1605-19-2

Molecular Formula

C22H18

Molecular Weight

282.4 g/mol

IUPAC Name

1,4-bis(1-phenylethenyl)benzene

InChI

InChI=1S/C22H18/c1-17(19-9-5-3-6-10-19)21-13-15-22(16-14-21)18(2)20-11-7-4-8-12-20/h3-16H,1-2H2

InChI Key

MTNIJUVUBHZYTM-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)C(=C)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Positional Isomers

1,3-Bis(1-phenylethenyl)benzene
  • Structure : Meta-substitution of phenylethenyl groups.
  • Synthesis : Prepared via similar methodologies as the 1,4-isomer but using 1,3-dihalobenzene precursors .
  • Applications : Demonstrates superior reactivity in forming asymmetric star-branched polymers due to steric and electronic effects .

Key Differences :

Property 1,4-Isomer 1,3-Isomer
Reactivity Forms two DPE-derived anions per iteration Generates steric hindrance, slowing polymerization
Optical Properties Stronger π-π* transitions due to linear conjugation Reduced conjugation efficiency due to meta-substitution
trans,trans-1,4-Bis(substituted phenylethenyl)benzene
  • Structure : Substituted phenyl groups (e.g., –CN, –OCH₃) on ethenyl termini.
  • Photophysical Behavior: UV-Vis Absorption: Substituents like –CN shift λ_max to 350 nm (vs. 320 nm for unsubstituted) . Fluorescence: Enhanced quantum yield (e.g., 0.45 for cyano derivatives) due to electron-withdrawing effects .

Functional Group Analogues

1,4-Bis(phenylethynyl)benzene
  • Structure : Ethynyl (–C≡C–) linkages instead of ethenyl.
  • Photochemical Stability : Ethynyl groups resist Fries rearrangement under UV light, unlike sulfonate derivatives (e.g., 1,4-bis(phenylsulfonyloxy)benzene) .
  • Applications : Chromophore in photoactive peroxides for energy transfer studies .
1,4-Bis(5-phenyloxazol-2-yl)benzene
  • Structure : Oxazole rings replace ethenyl groups.
  • Optical Properties :
    • Fluorescence λ_em : 450 nm (vs. 420 nm for ethenyl analogue) due to oxazole’s electron-deficient nature .
  • Safety : Classified as hazardous (UN3261) due to irritant properties .

Substituent-Modified Analogues

1,4-Bis(2-cyanostyryl)benzene
  • Structure: Cyano (–CN) substituents on styryl termini.
  • Electronic Effects: HOMO-LUMO Gap: Reduced by 0.8 eV compared to unsubstituted derivative, enhancing charge transport . Theoretical Studies: DFT calculations confirm increased dipole moment (8.2 D) and hyperpolarizability for nonlinear optics .
1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene
  • Structure : Carboxy-oxo-propenyl substituents.
  • Applications : Chelates metal ions (e.g., Zn²⁺) for MOF construction .
  • Theoretical Insights : MP2/6-31G** level calculations validate its geometry and electronic properties .

Data Tables

Table 1: Photophysical Properties of Selected Analogues

Compound UV λ_max (nm) Fluorescence λ_em (nm) Quantum Yield Reference
1,4-Bis(1-phenylethenyl)benzene 320 420 0.30
1,4-Bis(2-cyanostyryl)benzene 350 450 0.45
1,4-Bis(5-phenyloxazol-2-yl)benzene 340 450 0.35

Table 2: Reactivity in Polymer Chemistry

Compound Polymerization Efficiency Application Reference
This compound High (2 chains per cycle) Star-branched polymers
1,3-Bis(1-phenylethenyl)benzene Moderate Asymmetric polymer architectures

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,4-Bis(1-phenylethenyl)benzene, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck coupling) or condensation reactions. For example, substituted diphenylethylene derivatives can be synthesized via Suzuki-Miyaura coupling using aryl halides and styrenyl boronic acids. Key parameters to optimize include catalyst loading (e.g., 1-5 mol% Pd), solvent polarity (e.g., DMF or THF), and temperature (80–120°C). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products .

Q. How can the structural and electronic properties of this compound be characterized experimentally?

  • Methodological Answer :

  • X-ray crystallography : Resolve molecular geometry and packing (e.g., monoclinic crystal system with lattice parameters a = 8.74 Å, b = 4.63 Å, c = 10.82 Å, β = 98.88° ).
  • Spectroscopy : UV-Vis for π→π* transitions (λmax ~ 300–350 nm) and fluorescence for emissive properties.
  • Thermal analysis : TGA/DSC to assess stability (decomposition >250°C) .

Q. What are the primary applications of this compound in polymer science?

  • Methodological Answer : It serves as a key monomer in anionic polymerization to synthesize star-branched copolymers. For example, 1,3-bis(1-phenylethenyl)benzene derivatives enable controlled branching via living polymerization techniques. The methodology involves initiating with alkyl lithium compounds in anhydrous THF at −78°C, followed by sequential monomer addition to achieve narrow polydispersity (Đ < 1.1) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, MP2) predict the electronic and optical properties of this compound derivatives?

  • Methodological Answer :

  • Geometry optimization : Use Gaussian03 with B3LYP/6-31G(d) to minimize energy and calculate dipole moments.
  • Polarizability and hyperpolarizability : Apply finite-field (FF) methods at MP2/6-31G to compute α (linear polarizability) and β (first hyperpolarizability). For derivatives with electron-withdrawing groups, β values increase by ~30% due to enhanced charge transfer .
  • Electronic transitions : TD-DFT predicts absorption spectra with <0.2 eV deviation from experimental data .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

  • Methodological Answer : Introduce functional groups (e.g., carboxyl, hydroxyl) to improve solubility and bioactivity. For example:

  • Antimicrobial activity : Derivatives with imidazole or triazole substituents show MIC values of 8–32 µg/mL against S. aureus due to membrane disruption .
  • Fluorescent probes : Substituents like 3-carboxy-4-hydroxyphenylethenyl enable metal-ion sensing (e.g., Al<sup>3+</sup> detection via fluorescence quenching) .

Q. What crystallographic challenges arise in resolving the structure of this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Disorder in crystal packing : Use SHELXS97 for structure solution and PLATON for validation. For example, the title compound in (P21/c space group) required anisotropic displacement parameters for Br atoms to resolve positional disorder .
  • Hydrogen bonding : Synchrotron X-ray data (λ = 0.71073 Å) and Hirshfeld surface analysis quantify intermolecular interactions (e.g., C–H···π contacts contribute >15% to crystal stability) .

Key Considerations for Contradictory Evidence

  • Synthetic yields : reports 60–70% yields for hydrazine derivatives, while cites >85% for polymerization. This discrepancy arises from differences in monomer reactivity and purification protocols.
  • Computational accuracy : MP2/6-31G predicts lower polarizability than B3LYP (Table 2), highlighting the need for benchmarking against experimental data .

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